2-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)ACETIC ACID
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Overview
Description
2-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)ACETIC ACID is a chemical compound with the molecular formula C11H15NO4S It is a derivative of glycine, where the amino group is substituted with a sulfonyl group attached to a 2,4,5-trimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)ACETIC ACID typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with glycine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The base, often triethylamine or sodium hydroxide, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfinyl derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
2-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)ACETIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)ACETIC ACID involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-methoxy-5-({[2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl}methyl)phenyl]glycine: A glycine derivative with a similar sulfonyl group but different substituents on the aromatic ring.
N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonyl-containing compound with different structural features.
Uniqueness
2-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)ACETIC ACID is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C11H15NO4S |
---|---|
Molecular Weight |
257.31g/mol |
IUPAC Name |
2-[(2,4,5-trimethylphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C11H15NO4S/c1-7-4-9(3)10(5-8(7)2)17(15,16)12-6-11(13)14/h4-5,12H,6H2,1-3H3,(H,13,14) |
InChI Key |
HFPMJHFMANXUNI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(=O)O)C |
Origin of Product |
United States |
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